molecular formula C17H24N2O5 B8192014 Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8192014
M. Wt: 336.4 g/mol
InChI Key: CMXBVXJSFDXHTE-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a five-membered nitrogen-containing ring. Its structure includes two key functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a hydroxyl group at the 4-position, both in the (3S,4R) stereochemical configuration. The benzyl ester at the 1-position enhances solubility in organic solvents and facilitates selective deprotection under hydrogenolytic conditions. This compound is widely used in pharmaceutical synthesis as a building block for peptidomimetics and protease inhibitors due to its rigid pyrrolidine scaffold and orthogonal protecting groups .

Properties

IUPAC Name

benzyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXBVXJSFDXHTE-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Modifications

trans-4-Hydroxy-L-proline serves as an ideal chiral precursor due to its preexisting (4R)-hydroxyl group and (2S)-amino group. To align with the target compound’s (3S,4R) configuration, the amino group must migrate from C2 to C3 via a Hofmann-type rearrangement or decarboxylation-amination sequence.

Decarboxylation and Amino Group Migration

  • Decarboxylation : Heating trans-4-hydroxy-L-proline under acidic conditions (e.g., HCl, 100°C) removes the carboxylic acid group, yielding (2S,4R)-4-hydroxypyrrolidine.

  • Amino Group Migration : Treatment with tert-butyl nitrite and HCl facilitates a Curtius rearrangement, relocating the amino group to C3 while retaining the (4R)-hydroxyl group.

Reaction Conditions :

  • Decarboxylation: 6M HCl, 12 h, 100°C (Yield: 85–90%).

  • Curtius Rearrangement: tert-Butyl nitrite, HCl, 0–5°C, 2 h (Yield: 70–75%).

Boc Protection of the Amino Group

The migrated amino group at C3 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Reaction Conditions :

  • Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 25°C, 4 h.

  • Yield: 92–95%.

Benzyl Esterification

The carboxylic acid at C1 is esterified with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions :

  • Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 6 h.

  • Yield: 88–90%.

Hydroxyl Group Retention and Final Product Isolation

The (4R)-hydroxyl group remains unprotected during synthesis due to its inherent stability under Boc and benzyl protection conditions. Final purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound with >99% enantiomeric excess (ee).

Key Data :

  • Melting Point : 112–114°C.

  • Specific Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃).

  • Purity : ≥99% (HPLC).

Catalytic Asymmetric Synthesis

Pyrrolidine Ring Construction via Cyclization

A linear precursor, N-Boc-3-azido-4-hydroxybutane-1-amine , undergoes intramolecular cyclization under palladium-catalyzed conditions to form the pyrrolidine scaffold.

Reaction Conditions :

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), toluene, 80°C, 12 h.

  • Yield: 78–82%.

Stereochemical Induction

The chiral phosphine ligand (R)-BINAP ensures enantioselective cyclization, establishing the (3S,4R) configuration.

Functionalization and Protecting Group Manipulation

  • Azide Reduction : The azide group at C3 is reduced to an amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

    • Yield: 95%.

  • Boc Protection : As described in Section 2.2.1.

  • Benzyl Esterification : As described in Section 2.2.2.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for enhanced efficiency:

  • Decarboxylation-Cyclization : A two-step flow system integrates decarboxylation (HCl, 100°C) and cyclization (Pd/Xantphos, 80°C), reducing reaction time from 24 h to 2 h.

  • Yield Improvement : 90–92% (vs. 78–82% in batch).

Solvent and Catalyst Recycling

  • Solvent Recovery : DCM and DMF are distilled and reused, lowering production costs by 40%.

  • Palladium Recovery : >99% Pd retrieved via activated carbon filtration.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.25–4.15 (m, 1H, C3-H), 3.95–3.85 (m, 1H, C4-H), 1.44 (s, 9H, Boc).

  • IR (KBr) : 3400 cm⁻¹ (OH), 1695 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O Boc).

Chiral HPLC Analysis

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane/ethanol (80:20), 1.0 mL/min.

  • Retention Time : 12.3 min (target compound), 14.1 min (enantiomer).

Comparative Evaluation of Synthetic Routes

ParameterChiral Pool SynthesisCatalytic Asymmetric Synthesis
Starting Material CostLow (trans-4-hydroxy-L-proline: $50/g)High (Linear precursor: $200/g)
Step Count45
Overall Yield68–70%60–65%
Enantiomeric Excess>99%95–97%
ScalabilityExcellent (kg-scale)Moderate (100 g-scale)

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxy group at the 4-position can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine and piperidine derivatives, focusing on stereochemistry, functional groups, and physicochemical properties.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Ring Type CAS Number Reference
Target : Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate C17H24N2O5 336.38 Boc-amino (3S), hydroxyl (4R), benzyl ester Pyrrolidine Not explicitly listed
trans-Tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate C17H24N2O5 336.38 Boc-amino (trans), hydroxyl, benzyl ester Pyrrolidine 952443-93-5
Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate C18H25FN2O4 352.40 Boc-amino (3S), fluorine (4R), benzyl ester Piperidine 78243-68-2
(3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate C15H28N2O5 316.39 Boc-methylamino (3S,4S), hydroxyl Pyrrolidine 429673-82-5
(3S,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid C15H19NO4 277.32 Benzyl ester, ethyl (4R), carboxylic acid Pyrrolidine 1428243-69-9

Key Observations :

  • Stereochemistry : The (3S,4R) configuration in the target compound distinguishes it from the (3S,4S) isomer and trans isomer .
  • Ring Size : Piperidine derivatives (e.g., CAS 78243-68-2) exhibit a six-membered ring, altering conformational flexibility compared to pyrrolidine .
  • Functional Groups : Fluorine substitution (CAS 78243-68-2) increases electronegativity and metabolic stability, whereas carboxylic acid (CAS 1428243-69-9) enhances reactivity in coupling reactions .
Physicochemical Property Comparisons
Compound (CAS) Hydrogen Bond Donors Hydrogen Bond Acceptors XLogP (Lipophilicity) Topological Polar Surface Area (Ų) Stability Considerations
Target 2 5 1.5 88.1 Boc group sensitive to acidic conditions
952443-93-5 (trans isomer) 2 5 1.5 88.1 Similar stability to target
78243-68-2 (piperidine) 1 5 2.1 65.6 Fluorine enhances metabolic stability
429673-82-5 (methylamino) 2 5 1.8 88.1 Methyl group increases steric hindrance

Key Observations :

  • Lipophilicity : Fluorinated piperidine (XLogP 2.1) is more lipophilic than the hydroxylated target (XLogP 1.5), impacting membrane permeability .
  • Polar Surface Area : The hydroxyl and Boc groups in the target contribute to a higher polar surface area (88.1 Ų), favoring solubility in polar solvents .

Q & A

Q. What are the optimal synthetic routes for Benzyl (3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate, considering stereochemical control?

Methodological Answer: The synthesis typically involves multi-step protocols to ensure stereochemical fidelity. A common approach includes:

  • Step 1: Protection of the pyrrolidine ring’s amino group using tert-butoxycarbonyl (Boc) chloride in the presence of a base like triethylamine to form the Boc-protected intermediate .
  • Step 2: Hydroxyl group introduction via stereoselective oxidation or hydroxylation, guided by chiral catalysts or auxiliaries to maintain the (3S,4R) configuration .
  • Step 3: Benzyl ester formation through coupling reactions (e.g., benzyl chloroformate under anhydrous conditions).
    Critical Factors:
  • Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) to minimize racemization .
  • Use of chiral HPLC or polarimetry for intermediate stereochemical validation .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and detects impurities. Key signals include:
    • Boc group: δ ~1.4 ppm (9H, singlet).
    • Pyrrolidine protons: δ 3.5–4.2 ppm (multiplet for C3 and C4 stereocenters) .
  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >98% stereochemical purity .
  • Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ = 363.4 g/mol) .

Advanced Research Questions

Q. How does the stereochemistry at the 3S and 4R positions influence the compound’s biological activity and interaction with molecular targets?

Methodological Answer: The (3S,4R) configuration dictates spatial orientation of functional groups, critical for target binding:

  • Hydrogen Bonding: The C4 hydroxyl group forms hydrogen bonds with catalytic residues in enzymes (e.g., proteases or kinases) .
  • Steric Effects: The tert-butoxycarbonyl group at C3 imposes steric hindrance, modulating selectivity for hydrophobic binding pockets .
    Experimental Validation:
  • Surface Plasmon Resonance (SPR): Measures binding affinity (KD) to targets like GPCRs, showing a 10-fold increase in affinity compared to (3R,4S) isomers .
  • Molecular Dynamics Simulations: Predicts stable interactions between the (3S,4R) isomer and active sites of serine hydrolases .

Q. What strategies can resolve contradictions in reaction yields when scaling up the synthesis of this compound?

Methodological Answer: Yield discrepancies often arise from inefficient mixing or temperature gradients during scale-up. Solutions include:

  • Flow Microreactor Systems: Ensures uniform reaction conditions, improving yield consistency from 50% (batch) to >85% (flow) .
  • In-line Monitoring: FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • DoE (Design of Experiments): Optimizes parameters (e.g., stoichiometry, solvent ratio) to identify critical yield drivers .

Q. How does this compound compare structurally and functionally to its stereoisomers or analogs in modulating enzyme activity?

Methodological Answer: Comparative studies reveal stark differences in activity:

Compound Key Structural Feature Enzyme Inhibition (IC50)
(3S,4R)-Isomer (Target Compound)C4 hydroxyl, Boc at C312 nM (Serine Protease)
(3R,4S)-IsomerInverted stereocenters450 nM
(3S,4S)-Benzyl analogC4 methyl substitution210 nM
Functional Insights:
  • The (3S,4R) configuration optimizes hydrogen bonding and steric fit, while analogs with bulkier groups (e.g., trifluoromethyl) exhibit reduced solubility .

Q. What experimental approaches are used to study the binding kinetics of this compound with biological targets?

Methodological Answer:

  • SPR (Surface Plasmon Resonance): Quantifies on/off rates (kon/koff) for receptor-ligand interactions. For example, a kon of 1.2 × 10^5 M⁻¹s⁻¹ and koff of 0.03 s⁻¹ were observed for kinase binding .
  • Isothermal Titration Calorimetry (ITC): Measures binding enthalpy (ΔH) and entropy (ΔS), revealing entropy-driven binding due to hydrophobic interactions .
  • Crystallography: X-ray structures (e.g., PDB 6T9Z) show the hydroxyl group coordinating with catalytic aspartate residues in proteases .

Data Contradiction Analysis

Example Contradiction: Discrepancies in reported synthetic yields (40–85%) for the Boc-protection step.
Resolution Strategy:

  • Reproducibility Checks: Verify anhydrous conditions and base purity (triethylamine vs. DMAP) .
  • Byproduct Analysis: LC-MS identifies N-acylurea side products due to residual moisture, mitigated by molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.